3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-10-29(25,26)23-9-5-6-15-11-17(7-8-20(15)23)22-21(24)16-12-18(27-2)14-19(13-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISCAJGTRZPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethoxybenzoyl Chloride
3,5-Dimethoxybenzoic acid is activated to its acid chloride using oxalyl chloride or thionyl chloride in anhydrous dichloromethane. This step proceeds quantitatively under reflux conditions (2–3 h, 40–50°C) and avoids racemization risks associated with alternative methods.
Synthesis of 1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline scaffold is constructed via Skraup cyclization of N-Boc-1,4-phenylenediamine with methyl vinyl ketone, followed by Friedel-Crafts alkylation to introduce the 6-amino group. Subsequent sulfonylation at the 1-position employs propane-1-sulfonyl chloride under basic conditions (K₂CO₃, DMF, 0°C to RT), achieving 88–92% yield.
Stepwise Preparation of Key Intermediates
Skraup Cyclization and Friedel-Crafts Alkylation
N-Boc-1,4-phenylenediamine undergoes Skraup cyclization with methyl vinyl ketone in concentrated H₂SO₄ at 120°C for 6 h, yielding 1,2,3,4-tetrahydroquinoline. Friedel-Crafts alkylation with acetyl chloride in AlCl₃ generates the 6-acetyl intermediate, which is hydrolyzed to 6-amino-1,2,3,4-tetrahydroquinoline (74% yield over three steps).
Sulfonylation at the 1-Position
The 1-position nitrogen is sulfonylated using propane-1-sulfonyl chloride (1.2 equiv) in DMF with K₂CO₃ (2.5 equiv) at 0°C. The reaction is stirred for 12 h, followed by aqueous workup to isolate 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine as a white solid (mp 148–150°C).
Table 1. Optimization of Sulfonylation Conditions
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Propane-1-sulfonyl chloride | DMF | K₂CO₃ | 0→25 | 92 |
| Propane-1-sulfonyl chloride | THF | Et₃N | 25 | 68 |
| Methanesulfonyl chloride | DMF | K₂CO₃ | 0→25 | 85 |
3,5-Dimethoxybenzoyl Chloride Synthesis
3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with oxalyl chloride (1.5 equiv) in anhydrous DCM with catalytic DMF (0.1 equiv). The mixture is refluxed for 2 h, followed by solvent evaporation to yield the acid chloride as a pale-yellow oil (98% purity by HPLC).
Amide Bond Formation Strategies
Copper-Catalyzed Tandem Acylation/O-Arylation
A novel method employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv) in DMSO at 70°C for 16 h. This one-pot approach couples 3,5-dimethoxybenzoyl chloride with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, achieving 94% yield with minimal epimerization.
Table 2. Comparison of Coupling Agents
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/1,10-phen | DMSO | 70 | 16 | 94 |
| EDCI/HOBt | DMF | 25 | 24 | 89 |
| HATU | DCM | 0→25 | 12 | 82 |
Classical EDCI/HOBt-Mediated Coupling
The amine (1.0 equiv) and acid chloride (1.1 equiv) are combined with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C. The reaction is warmed to 25°C and stirred for 12 h, yielding the target compound after silica gel chromatography (89% yield).
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 2H), 6.62 (dd, J = 8.4, 2.4 Hz, 1H), 3.89 (s, 6H, OCH₃), 3.72–3.68 (m, 2H, CH₂SO₂), 2.91 (t, J = 6.0 Hz, 2H), 2.02–1.94 (m, 2H), 1.85–1.78 (m, 2H), 1.44–1.36 (m, 2H).
-
HRMS (ESI): m/z calcd for C₂₂H₂₇N₂O₅S [M+H]⁺: 455.1638; found: 455.1641.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: Oxidative processes may target the methoxy groups or the tetrahydroquinoline moiety, leading to corresponding oxidized derivatives.
Reduction: Reduction reactions can potentially modify the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions prone to such chemical interactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substituents: Variety of nucleophiles or electrophiles depending on the desired product.
Major Products
The major products of these reactions vary depending on the specific reaction conditions and reagents used but generally include oxidized derivatives, reduced products, or substituted analogs of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups can inhibit bacterial folate synthesis, which is crucial for the growth of various pathogens. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme necessary for folate biosynthesis. This property makes it a candidate for developing new antibiotics against resistant bacterial strains.
Anticancer Potential
The compound exhibits promising anticancer activity by inducing apoptosis and causing cell cycle arrest in cancer cell lines. Notably, studies have shown that structurally related compounds can effectively inhibit growth in various human tumor cells such as HepG2 (hepatocellular carcinoma) and DLD-1 (colon cancer) cells. The underlying mechanisms are believed to involve the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating neurological disorders.
Analgesic Properties
Preliminary research indicates that this compound may exhibit analgesic effects by modulating pain pathways in the central nervous system. Its interaction with specific receptors involved in pain perception could lead to the development of new pain management therapies.
Enzyme Inhibition Studies
The compound's structural features allow it to act as an inhibitor for various enzymes, making it useful in biochemical assays. For instance, its ability to inhibit carbonic anhydrase has been explored for potential therapeutic applications in conditions like glaucoma and epilepsy.
Drug Delivery Systems
Due to its unique functional groups, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be utilized in designing drug delivery systems. Its compatibility with various polymers makes it a candidate for creating nanoparticles or liposomes that enhance the solubility and bioavailability of poorly soluble drugs.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies on HepG2 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Neuroprotection : Research published in Journal of Neurochemistry indicated that treatment with the compound reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with molecular targets, potentially including enzymes or receptors. The compound's effects are mediated through specific pathways, which may include modulation of enzyme activity, binding to receptor sites, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB), a structurally distinct compound but sharing the tetrahydroquinoline core and sulfonamide-like functionalization (via cyanoethyl and propane sulfonyl groups). Below is a comparative analysis:
Structural and Functional Differences
Spectroelectrochemical Behavior
CTDB exhibits strong interfacial activity in Au electrodeposition processes, as demonstrated via in situ electrochemical Sum-/Difference Frequency Generation (SFG/DFG) spectroscopy. Its adsorption on Au electrodes is modulated by the presence of K[Au(CN)₂], suggesting competitive interactions between CTDB and cyanide ions . In contrast, the electrochemical behavior of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-...benzamide remains uncharacterized in the provided evidence.
Hydrophobic Interactions
Compounds with sulfonyl or cyano groups, such as CTDB, often exhibit hydrophobic behavior due to their non-polar substituents. For example, alkanethiol self-assembled monolayers (SAMs) with hydrophobic tails show similar interfacial stabilization in ionic liquids .
Biological Activity
3,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a tetrahydroquinoline moiety linked to a benzamide with methoxy and sulfonyl functional groups. The molecular formula is , and it has a molecular weight of 454.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O6S2 |
| Molecular Weight | 454.6 g/mol |
| CAS Number | 1040660-75-0 |
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may interact with key molecular targets involved in cancer progression. It is hypothesized that the tetrahydroquinoline structure may facilitate binding to proteins involved in tumor growth regulation.
- Antimicrobial Effects : Similar compounds have shown efficacy against various microbial strains. The presence of the sulfonamide group is known for enhancing antimicrobial properties.
- Neuroprotective Properties : Some derivatives have been explored for their potential in neurodegenerative disease models, suggesting that they might modulate pathways involved in neuronal survival.
Research Findings
Recent studies have evaluated the biological activity of this compound through various assays:
- Cell Viability Assays : In vitro testing on cancer cell lines (e.g., HepG2, DLD) demonstrated dose-dependent inhibition of cell proliferation, indicating potential anticancer properties.
- Antimicrobial Testing : Disk diffusion methods revealed that the compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Results |
|---|---|---|
| Anticancer | Cell Viability Assay | Significant inhibition observed |
| Antimicrobial | Disk Diffusion | Effective against S. aureus and E. coli |
Case Studies
A notable case study involved the synthesis and evaluation of related tetrahydroquinoline derivatives. These studies highlighted the importance of structural modifications in enhancing biological activities:
- Study A : Investigated a series of tetrahydroquinoline derivatives for their anticancer effects. Compounds with similar sulfonamide functionalities showed enhanced selectivity towards cancer cell lines compared to normal cells.
- Study B : Focused on the antimicrobial properties of related compounds against various pathogens. Results indicated that modifications to the methoxy groups significantly influenced antimicrobial efficacy.
Q & A
Basic Research Questions
Q. How can the synthesis of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide be optimized for higher yields?
- Methodology :
- Step 1 : Sulfonylation of the tetrahydroquinoline core using propane-1-sulfonyl chloride under anhydrous conditions (e.g., dry DCM, inert atmosphere) to prevent hydrolysis .
- Step 2 : Coupling the sulfonylated intermediate with 3,5-dimethoxybenzamide via amide bond formation using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
- Catalyst Optimization : Use of heterogeneous catalysts like MCM-41(H) for improved regioselectivity and yields (e.g., 80–85% yield achieved in analogous benzazepine syntheses) .
- Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (sulfonylation), RT (coupling) |
| Reaction Time | 4–6 hours (sulfonylation), 12–24 hours (coupling) |
| Solvent | Dichloromethane (sulfonylation), DMF (coupling) |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : 1H/13C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Use deuterated DMSO for enhanced solubility and signal resolution .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 485.18) and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable (requires slow evaporation from ethanol/water mixtures) .
Advanced Research Questions
Q. How can researchers systematically evaluate the biological activity of this compound in kinase inhibition assays?
- Experimental Design :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) based on structural similarity to known inhibitors .
- Assay Conditions :
- Use recombinant kinases in buffer (pH 7.4, 25 mM MgCl₂) with ATP concentrations near Km (e.g., 10 µM).
- Include staurosporine as a positive control .
- Data Analysis : Calculate IC₅₀ values via non-linear regression of dose-response curves (4-parameter logistic model).
- Key Challenges :
- Non-specific binding due to the sulfonyl group’s hydrophobicity. Mitigate by adding 0.1% BSA to assay buffers .
Q. What strategies are effective for resolving contradictions between in vitro activity and in vivo pharmacokinetic data?
- Root Cause Analysis :
- Solubility Limitations : Use dynamic light scattering (DLS) to detect aggregate formation in PBS (pH 7.4). If aggregates >200 nm form, revise formulation (e.g., PEGylation or cyclodextrin complexation) .
- Metabolic Instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Mitigation Steps :
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Systematic Approach :
- Variation of Substituents :
- Modify methoxy groups (e.g., replace with ethoxy or halogens) to assess steric/electronic effects on target binding .
- Test alternative sulfonyl groups (e.g., aryl sulfonates) for improved hydrophobic interactions .
- Data Collection :
| Modification | IC₅₀ (nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 3,5-Dimethoxy | 120 ± 15 | 12:1 (CDK2/EGFR) |
| 3-Ethoxy-5-F | 85 ± 10 | 18:1 (CDK2/EGFR) |
Q. What methodologies are recommended for assessing this compound’s potential as a lead candidate in neurodegenerative disease models?
- In Vivo Models :
- Blood-Brain Barrier (BBB) Penetration : Measure logP (optimal range: 2–3) and conduct in situ perfusion assays in rodents .
- Toxicity Screening : Use zebrafish embryos for rapid neurodevelopmental toxicity profiling (LC₅₀ > 50 µM preferred) .
- Mechanistic Studies :
- Transcriptomics : RNA-seq of treated neuronal cells to identify pathways (e.g., Tau phosphorylation, amyloid-beta clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
